molecular formula C15H19N3O5S2 B2876687 Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034244-75-0

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2876687
CAS No.: 2034244-75-0
M. Wt: 385.45
InChI Key: VDESYAFNLVETNG-UHFFFAOYSA-N
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Description

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a combination of several functional groups, including an isoxazole ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole and thiophene intermediates. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The piperazine ring can be introduced through nucleophilic substitution reactions. The final step often involves the sulfonylation of the piperazine intermediate with thiophene-2-carboxylate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times . Additionally, the use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as toxicity and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S2/c1-11-12(9-16-23-11)10-17-4-6-18(7-5-17)25(20,21)13-3-8-24-14(13)15(19)22-2/h3,8-9H,4-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDESYAFNLVETNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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